molecular formula C9H9BrClN B2878856 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1592348-11-2

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2878856
CAS No.: 1592348-11-2
M. Wt: 246.53
InChI Key: GCTFYECWFBVQJL-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: Compared to its similar compounds, 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFYECWFBVQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592348-11-2
Record name 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
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